![molecular formula C8H11NS B2842143 {[1-(3-Thienyl)cyclopropyl]methyl}amine CAS No. 1368118-35-7](/img/structure/B2842143.png)
{[1-(3-Thienyl)cyclopropyl]methyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{[1-(3-Thienyl)cyclopropyl]methyl}amine” is a chemical compound with the CAS Number: 1368118-35-7 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H11NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3,6,9H2 . The compound has a molecular weight of 153.25 .
Physical And Chemical Properties Analysis
科学研究应用
1-(3-Thienyl)cyclopropylmethyl has been extensively studied for its potential applications in the synthesis of various compounds, such as drugs, pesticides, and other chemicals. It has been used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It has also been used in the synthesis of various natural products, such as steroids, terpenes, and alkaloids. Additionally, 1-(3-Thienyl)cyclopropylmethyl has been studied for its potential applications in the field of biochemistry and physiology.
作用机制
1-(3-Thienyl)cyclopropylmethyl is a highly reactive compound and is used in many organic synthesis reactions. Its mechanism of action involves the reaction of the cyclopropylmethyl amine with a variety of reagents, such as aldehydes and ketones, to produce a variety of products, such as alcohols, aldehydes, and ketones. This reaction is known as a Grignard reaction.
Biochemical and Physiological Effects
1-(3-Thienyl)cyclopropylmethyl has been studied for its potential applications in the field of biochemistry and physiology. It has been found to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the modulation of gene expression, and the modulation of cell signaling pathways. Additionally, 1-(3-Thienyl)cyclopropylmethyl has been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
1-(3-Thienyl)cyclopropylmethyl has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of using 1-(3-Thienyl)cyclopropylmethyl is its high reactivity, which makes it useful in a variety of reactions. Additionally, it is relatively easy to obtain and can be stored for long periods of time without significant degradation. However, 1-(3-Thienyl)cyclopropylmethyl is a highly reactive compound and can be hazardous if not handled properly. Additionally, it is a relatively expensive compound, which can limit its use in some laboratory experiments.
未来方向
1-(3-Thienyl)cyclopropylmethyl has a wide range of potential applications in the synthesis of various compounds, such as drugs, pesticides, and other chemicals. In the future, there is potential for further research into the potential uses of 1-(3-Thienyl)cyclopropylmethyl in the synthesis of pharmaceuticals, pesticides, dyes, and fragrances. Additionally, further research could be conducted into the biochemical and physiological effects of 1-(3-Thienyl)cyclopropylmethyl, as well as its potential applications in the field of biochemistry and physiology. Finally, research could be conducted into the development of new and improved methods of synthesis and storage of 1-(3-Thienyl)cyclopropylmethyl.
合成方法
1-(3-Thienyl)cyclopropylmethyl can be synthesized from cyclopropane through a number of methods. The most common method is the Grignard reaction, which involves the reaction of a Grignard reagent with cyclopropane. This reaction produces a cyclopropylmethyl amine, which can then be reacted with a variety of reagents to produce 1-(3-Thienyl)cyclopropylmethyl. Other methods of synthesis include the use of organometallic reagents, such as lithium and magnesium, and the use of aldehydes and ketones.
属性
IUPAC Name |
(1-thiophen-3-ylcyclopropyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXOUGZJYCDQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2842062.png)
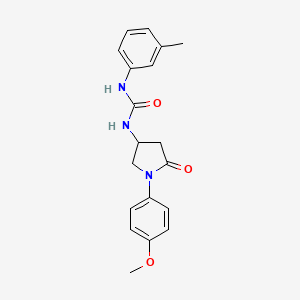
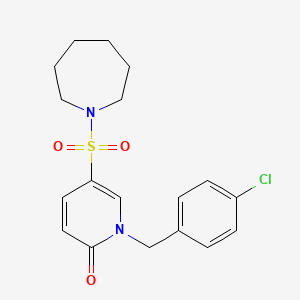
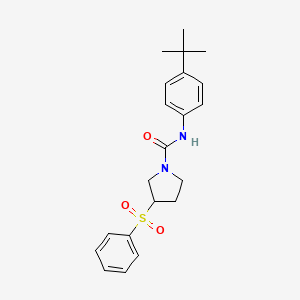
![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)


![4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2842076.png)
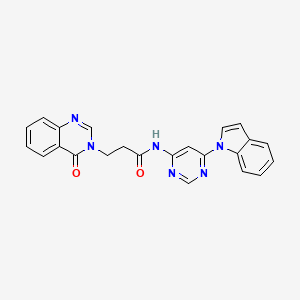
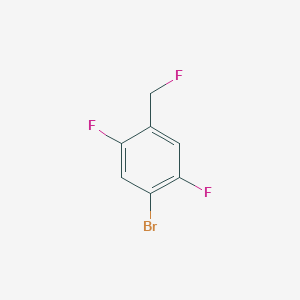
![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)
